molecular formula C20H18ClN3OS B2435138 2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-88-1

2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2435138
CAS No.: 450343-88-1
M. Wt: 383.89
InChI Key: MZHIJCAEUCDOCO-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction Studies

A study by Saeed et al. (2020) delves into the intermolecular interactions of antipyrine-like derivatives, including 2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. The research focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of these compounds. The findings reveal that the crystal packing of the compounds is primarily stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, alongside C–H⋯π and lone pair⋯π contacts. These interactions suggest potential applications in designing materials with specific molecular recognition capabilities (Saeed et al., 2020).

Antimicrobial and Antibacterial Agents

The synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents were reported by Palkar et al. (2017). This study highlights the potential of benzamide derivatives, including those similar to this compound, in serving as effective antibacterial compounds. The research findings indicate that some derivatives exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting their applicability in developing new antibacterial drugs (Palkar et al., 2017).

Fluorescent Chemosensors

Khan (2020) reports on the synthesis and investigation of a novel pyrazoline derivative as a fluorescent chemosensor for the detection of Fe3+ metal ions. This research illustrates the utility of benzamide derivatives in creating sensitive and selective chemosensors for metal ions. The findings demonstrate the compound's ability to act as an "on-off" fluorescent chemosensor, offering insights into the development of new materials for metal ion detection and environmental monitoring (Khan, 2020).

Drug Design and Molecular Docking

Another aspect of research focuses on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds, related to this compound, were subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. The results highlighted moderate to good binding energies, suggesting these derivatives' potential in developing novel therapeutic agents (Flefel et al., 2018).

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-6-5-9-18(13(12)2)24-19(15-10-26-11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHIJCAEUCDOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.